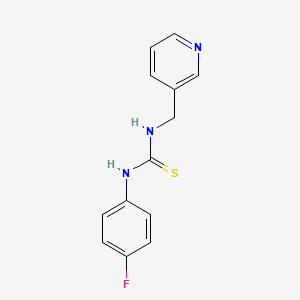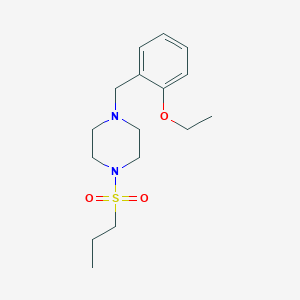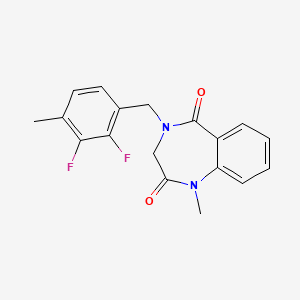![molecular formula C17H15N3O2S B5690119 3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5690119.png)
3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is also known by its chemical name, PTC-209.
Mechanism of Action
PTC-209 inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding leads to the destabilization of the BMI-1 protein and reduces its activity. This inhibition of BMI-1 activity leads to the reduction of cancer stem cell self-renewal and tumor growth.
Biochemical and Physiological Effects:
PTC-209 has been shown to have significant effects on cancer stem cells, leading to the reduction of self-renewal capacity and the inhibition of tumor growth. It has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy. PTC-209 has been shown to be well-tolerated in animal models and has minimal toxicity.
Advantages and Limitations for Lab Experiments
PTC-209 has several advantages for lab experiments, including its specificity for BMI-1 inhibition and its ability to reduce cancer stem cell self-renewal. However, PTC-209 has limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on PTC-209. One direction is to develop more stable and soluble forms of the compound to improve its use in experiments. Another direction is to investigate its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms of BMI-1 inhibition by PTC-209 and its effects on cancer stem cells. Finally, clinical trials are needed to determine the safety and efficacy of PTC-209 in humans.
Conclusion:
PTC-209 is a chemical compound that has shown promising results in scientific research for its potential applications in cancer treatment. Its ability to inhibit BMI-1 activity and reduce cancer stem cell self-renewal has led to its investigation as a potential therapy for various types of cancer. Further research is needed to fully understand its mechanisms of action and potential applications in clinical settings.
Synthesis Methods
PTC-209 can be synthesized using a multi-step process involving the reaction of 2-aminobenzofuran with 3-pyridinecarboxaldehyde, followed by the reaction with carbon disulfide and methyl iodide. The final product is obtained by the reaction of the intermediate with ammonia gas.
Scientific Research Applications
PTC-209 has been extensively researched for its potential applications in cancer treatment. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. PTC-209 has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in various cancer models.
properties
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-13-6-2-3-7-14(13)22-15(11)16(21)20-17(23)19-10-12-5-4-8-18-9-12/h2-9H,10H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMANWIRZZRUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690051.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)


![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-[2-(5-methyl-2-furyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5690083.png)
![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)